Aha1/Hsp90-IN-1

tauopathy Alzheimer's disease protein aggregation

Aha1/Hsp90-IN-1 (Compound is a synthetic small molecule that disrupts the protein-protein interaction (PPI) between Hsp90 and its co-chaperone Aha1. It is characterized by a 1,5-disubstituted tetrazole core that functions as a cis-amide isostere, enforcing the bent conformation required for Aha1-Hsp90 disruption.

Molecular Formula C22H17F3N4O2
Molecular Weight 426.4 g/mol
Cat. No. B12410018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAha1/Hsp90-IN-1
Molecular FormulaC22H17F3N4O2
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC
InChIInChI=1S/C22H17F3N4O2/c1-30-18-5-3-4-14(12-18)19-13-15(6-11-20(19)31-2)21-26-27-28-29(21)17-9-7-16(8-10-17)22(23,24)25/h3-13H,1-2H3
InChIKeyDFAYTMMBPZGUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aha1/Hsp90-IN-1 (Compound 17): A Tetrazole-Based Disruptor of the Aha1-Hsp90 Chaperone Complex for Tauopathy and Protein Misfolding Research


Aha1/Hsp90-IN-1 (Compound 17) is a synthetic small molecule that disrupts the protein-protein interaction (PPI) between Hsp90 and its co-chaperone Aha1 [1]. It is characterized by a 1,5-disubstituted tetrazole core that functions as a cis-amide isostere, enforcing the bent conformation required for Aha1-Hsp90 disruption [1]. The compound inhibits Aha1-stimulated tau aggregation and is structurally differentiated from earlier Aha1/Hsp90 disruptors such as the coumarin-based KU-177 [1].

Why Aha1-Targeting Compounds Are Not Interchangeable: Mechanistic Divergence, Scaffold Heterogeneity, and Functional Selectivity Dictate Experimental Outcomes


Small-molecule modulators of the Aha1-Hsp90 axis operate through distinct mechanisms: some inhibit Aha1-stimulated Hsp90 ATPase activity without disrupting the complex (e.g., SEW84), while others physically dissociate the Aha1-Hsp90 protein complex (e.g., KU-177, Aha1/Hsp90-IN-1) [1]. Even within the PPI-disruptor class, potency, selectivity versus direct Hsp90 ATPase inhibition, and efficacy in cellular models of tau aggregation differ substantially between chemotypes [2]. Substituting one Aha1-targeting compound for another without comparative validation therefore introduces significant experimental risk, particularly in studies where confounding Hsp90 inhibition or variable target engagement would alter biological interpretation.

Quantitative Differentiation Evidence for Aha1/Hsp90-IN-1: Head-to-Head Performance Data Against KU-177, 17-AAG, and Class Members


Compound 17 Statistically Outperforms KU-177 in Blocking Aha1-Stimulated P301L Tau Aggregation In Vitro

In a Thioflavin T (ThT) fluorescence assay using recombinant P301L tau, Hsp90, and Aha1, Compound 17 significantly inhibited Hsp90-mediated and Aha1-stimulated tau aggregation (p < 0.01 vs. Aha1-stimulated control) and was statistically more effective than the prototypical disruptor KU-177 (p < 0.05) [1]. This represents a direct functional superiority in a disease-relevant in vitro model of tauopathy.

tauopathy Alzheimer's disease protein aggregation thioflavin T assay

Selectivity Advantage: Compound 17 Disrupts Aha1-Hsp90 Complex Without Triggering Heat Shock Response or Hsp90 Client Protein Degradation, in Contrast to Pan-Hsp90 Inhibitor 17-AAG

Western blot analysis in SH-SY5Y neuroblastoma cells and Her2-overexpressing SK-BR-3 breast cancer cells demonstrated that Compound 17 (10 µM, 24 h) disrupts endogenous Aha1-Hsp90 interactions but does not induce degradation of the Hsp90 client proteins Her2, Cdk6, or pAkt(S473), nor does it upregulate Hsp70, a marker of the heat shock response [1]. In direct contrast, the pan-Hsp90 ATPase inhibitor 17-AAG induced degradation of these client proteins and strongly induced Hsp70 expression under identical conditions [1].

Hsp90 selectivity client protein degradation heat shock response co-immunoprecipitation

Chemical Scaffold Differentiation: The Tetrazole cis-Amide Isostere of Compound 17 Represents a Distinct Chemotype from Coumarin- and Amide-Based Aha1-Hsp90 Disruptors

Compound 17 incorporates a 1,5-disubstituted 1,2,3,4-tetrazole ring that serves as a cis-amide isostere, replacing the central amide bond found in KU-177 and other biaryl amide disruptors such as 16g [1]. This tetrazole enforces the bent, 'C-shaped' conformation required for Aha1-Hsp90 disruption and represents a structurally novel chemotype within the Aha1/Hsp90 disruptor class [1]. The scaffold departure from coumarin-based KU-177 offers potential advantages in metabolic stability and patent differentiation.

medicinal chemistry scaffold hopping cis-amide isostere structure-activity relationship

Cellular Target Engagement: Compound 17 Disrupts Endogenous Aha1-Hsp90 Complex in Neuroblastoma and Breast Cancer Cell Lines

Co-immunoprecipitation (co-IP) experiments in SH-SY5Y neuroblastoma cells and Her2-overexpressing SK-BR-3 breast cancer cells confirmed that Compound 17 (10 µM, 24 h) disrupts the endogenous Aha1-Hsp90 protein complex [1]. This cellular target engagement data is essential for translating biochemical activity to cell-based and in vivo models, and it directly contrasts with Aha1/Hsp90 disruptors that show activity only in biochemical assays.

cellular target engagement co-immunoprecipitation SH-SY5Y SK-BR-3

High-Impact Application Scenarios Where Aha1/Hsp90-IN-1 Provides Definitive Experimental Advantage


Tauopathy Drug Discovery: Primary Screening and Mechanistic Profiling of Aha1-Hsp90 PPI Disruption Without Hsp90 Inhibition Confounds

In tauopathy drug discovery programs—spanning Alzheimer's disease, progressive supranuclear palsy, and corticobasal degeneration—Compound 17 serves as a selective chemical probe to dissect the role of the Aha1-Hsp90 complex in pathological tau aggregation. Its demonstrated superiority over KU-177 in blocking Aha1-stimulated P301L tau aggregation (p < 0.05) [1] and its clean selectivity profile (no Hsp90 client degradation or Hsp70 induction) [1] make it the compound of choice for high-content screening campaigns where Hsp90 inhibition would generate false positives or cytotoxicity artifacts.

Mechanistic Elucidation of Co-Chaperone-Driven Protein Misfolding in Neurodegeneration and Cancer

Compound 17 enables researchers to selectively ablate the Aha1-Hsp90 interaction while leaving basal Hsp90 chaperone function intact, as evidenced by co-IP disruption in SH-SY5Y and SK-BR-3 cells without client protein degradation [1]. This pharmacological dissection is impossible with pan-Hsp90 inhibitors like 17-AAG and is critical for studies aimed at separating co-chaperone-specific biology from general chaperone inhibition in models of proteostasis dysfunction.

Scaffold-Hopping Medicinal Chemistry: Tetrazole-Based Lead Optimization for Aha1-Hsp90 PPI Inhibitors

The 1,5-disubstituted tetrazole cis-amide isostere of Compound 17 [1] provides medicinal chemists with a structurally novel starting point that is distinct from the amide- and coumarin-based scaffolds of KU-177 and related analogs. This scaffold can be systematically elaborated to optimize potency, metabolic stability, and CNS penetration while maintaining the bent conformation essential for Aha1-Hsp90 disruption, facilitating IP-differentiated lead series development.

Assay Development and Benchmarking: Reference Compound for Aha1-Hsp90 Interaction Disruption Assays

With a reported IC50 of 3.32 µM for Aha1-Hsp90 interaction disruption and validated cellular target engagement in both neuroblastoma and breast cancer lines [1], Compound 17 is suitable as a reference standard for developing and validating AlphaLISA, AlphaScreen, co-IP, and ThT-based tau aggregation assays. Its well-characterized selectivity profile ensures that assay signals reflect genuine Aha1-Hsp90 disruption rather than off-target Hsp90 inhibition.

Quote Request

Request a Quote for Aha1/Hsp90-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.